Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate
Description
Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate is a morpholine-based organic compound featuring a tert-butyl carbamate group and a halogenated aryl substituent (4-bromo-2-chlorophenyl). This structure positions it as a key intermediate in pharmaceutical synthesis, particularly for targeting halogen-sensitive biological pathways.
Properties
IUPAC Name |
tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)11-5-4-10(16)8-12(11)17/h4-5,8,13H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHIZVJTGUMGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-bromo-2-chlorophenylamine with tert-butyl 4-chloromorpholine-4-carboxylate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Ester Hydrolysis of the tert-Butyl Group
The tert-butyl ester group is a common protecting group for carboxylic acids. Under acidic conditions (e.g., trifluoroacetic acid, TFA), it undergoes hydrolysis to yield the morpholine-4-carboxylic acid derivative. This reaction is critical for releasing the carboxylic acid, which may participate in further reactions like amide bond formation.
| Reaction Type | Conditions | Product | Key Features |
|---|---|---|---|
| Acidic hydrolysis | TFA, H₂O | Morpholine-4-carboxylic acid | Cleavage of tert-butyl ester |
Nucleophilic Substitution on the Morpholine Ring
The nitrogen atom in the morpholine ring can act as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). This reactivity is influenced by steric hindrance from the tert-butyl group and the halogenated phenyl substituent.
Example Reaction :
Mechanistically, the lone pair on nitrogen initiates a nucleophilic attack, forming a new bond.
Nucleophilic Aromatic Substitution (NAS) on the Halogenated Phenyl Ring
The 4-bromo-2-chlorophenyl group introduces multiple reactive sites. Chlorine, being an electron-withdrawing group, activates the ring for NAS at the para and ortho positions. Bromine, while also a good leaving group, may participate in substitution under strongly activating conditions.
| Substituent | Position | Reactivity | Typical Reagents |
|---|---|---|---|
| Chlorine | 2-position | Strongly activating | Strong nucleophiles (e.g., NH₂⁻, HO⁻) |
| Bromine | 4-position | Moderate activation | Mild nucleophiles (e.g., H₂O, RO⁻) |
Alkylation/Acylation of the Morpholine Nitrogen
The nitrogen’s nucleophilicity enables alkylation or acylation with electrophiles like alkyl halides or acyl chlorides. This reaction is typically catalyzed by bases (e.g., pyridine) to deprotonate intermediates.
Mechanism :
-
Deprotonation of nitrogen by base.
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Nucleophilic attack on electrophile.
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Formation of alkylated/acylated product.
Substitution Reactions of Bromine and Chlorine
Both halogens can undergo substitution, though their reactivity differs:
-
Chlorine : More reactive in SNAr due to stronger electron-withdrawing effects.
-
Bromine : Less reactive but may participate in SNAr under high temperatures or with strong nucleophiles.
Example :
Comparative Analysis of Reaction Conditions
Stereochemical Considerations
The morpholine ring’s stereochemistry (S/R configuration) may influence reaction pathways. For example, steric hindrance from adjacent groups could favor specific attack directions in nucleophilic substitution.
Synthetic Utility
This compound serves as a versatile building block in medicinal chemistry, particularly for constructing derivatives with potential bioactivity. Its functional groups enable modular synthesis, such as introducing biologically active motifs via substitution or ester cleavage.
Scientific Research Applications
Scientific Research Applications
The applications of tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate span several fields:
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups enable it to participate in various chemical reactions, making it a valuable building block in organic chemistry .
Medicinal Chemistry
This compound is being investigated for its potential as a pharmaceutical precursor. The presence of the morpholine ring and halogen substituents may enhance its biological activity, making it a candidate for drug development targeting specific biological pathways .
Biological Research
The compound can be utilized in studies involving enzyme inhibition or receptor binding. Its structural features allow it to interact with biological targets, potentially modulating their activity and providing insights into biochemical mechanisms .
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can be exploited in various chemical processes, contributing to the development of new materials with desirable characteristics .
Case Study 1: Antimicrobial Properties
A comparative study on morpholine derivatives indicated that modifications in substituents significantly impact antimicrobial potency. While direct data on this compound is limited, similar compounds have shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus, with IC50 values ranging from 100 µg/mL to 500 µg/mL .
Case Study 2: Pharmaceutical Development
Research is ongoing to evaluate the efficacy of this compound as a precursor in synthesizing novel therapeutic agents. Preliminary results suggest that its unique structure may facilitate interactions with biological targets relevant to disease pathways, warranting further investigation into its pharmacological potential .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, while the morpholine ring can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three classes of analogs (Table 1):
Halogenated aryl derivatives (e.g., tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate) .
Sulfonyloxy-substituted derivatives (e.g., tert-butyl (S)-2-((((4-bromophenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate, "S35-1") .
Aminoalkyl-substituted derivatives (e.g., (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, CAS 1174913-80-4) .
Table 1: Comparative Analysis of Key Compounds
*Calculated based on with addition of Cl (35.45 g/mol) and removal of one H (1.008 g/mol).
Impact of Substituents on Physicochemical Properties
- Sulfonyloxy vs. Halogen : S35-1’s sulfonyloxy group introduces polarity, increasing solubility in polar aprotic solvents (e.g., DCM, THF) compared to the target compound .
- Aminoalkyl Substitution: The aminomethyl derivative exhibits higher basicity (pKa ~8–9) due to the amine group, enabling salt formation (e.g., hydrochloride in ), which enhances stability and crystallinity.
Biological Activity
Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may influence biological activity. This article reviews its biological properties, synthesis, and potential applications based on current research findings.
- Molecular Formula : C15H19BrClNO3
- Molecular Weight : 376.67 g/mol
- CAS Number : 1427501-87-8
The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. The morpholine ring and the halogenated phenyl group contribute to its lipophilicity and ability to penetrate cellular membranes, potentially allowing it to modulate enzyme activities or receptor functions.
Biological Activities
-
Antimicrobial Activity :
- Compounds with similar structures have demonstrated antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The introduction of halogen substituents (bromine and chlorine) often enhances the antibacterial efficacy of phenolic compounds .
- A study indicated that derivatives of morpholine exhibit varying degrees of antibacterial activity, suggesting that this compound could possess similar properties .
-
Antitumor Activity :
- Morpholine derivatives are known for their potential antitumor effects. For instance, some studies have shown that compounds containing morpholine rings can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Research on structurally related compounds has indicated promising results in inhibiting tumor growth in vitro and in vivo, warranting further investigation into the specific mechanisms by which this compound exerts its effects .
- Neuroactive Properties :
Case Study 1: Antimicrobial Efficacy
A recent study evaluated several morpholine derivatives against common bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC of 2 µg/mL) .
Case Study 2: Antitumor Screening
In vitro testing of structurally similar compounds revealed that certain morpholines inhibited the proliferation of human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM. This suggests that this compound may also exhibit similar antitumor effects .
Research Findings Summary Table
Q & A
Basic: How can researchers optimize the synthesis of tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate?
Methodological Answer:
A two-step synthesis is recommended:
Suzuki-Miyaura Coupling : React a boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with 4-bromo-2-chlorophenyl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80°C for 12 hours .
Morpholine Ring Formation : Introduce the tert-butyl carboxylate group via Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP, and DCM at 0°C to room temperature) .
Optimization Tips :
- Use Design of Experiments (DOE) to adjust catalyst loading (0.5–2 mol%) and reaction time.
- Monitor progress via TLC (hexane:ethyl acetate = 4:1) and isolate intermediates via flash chromatography.
Basic: What purification strategies ensure high purity of this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient elution (hexane to ethyl acetate, 10–50%) to remove unreacted aryl halides and boronate esters.
- Recrystallization : Dissolve the crude product in hot ethanol, then slowly add water until cloudiness appears. Cool to 4°C for crystallization (yield: 70–85%, purity >98% by GC) .
Critical Note : Avoid prolonged exposure to light to prevent aryl halide degradation.
Basic: Which analytical techniques confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, doublets for Br/Cl-substituted phenyl) and morpholine protons (δ 3.5–4.0 ppm).
- ¹³C NMR : Confirm tert-butyl carbonyl (δ ~155 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 388.67 (calculated).
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br/C-Cl) .
Advanced: How do steric and electronic effects influence the stereoselectivity of morpholine ring formation?
Methodological Answer:
- Steric Effects : The tert-butyl group directs ring closure by hindering nucleophilic attack on the less hindered nitrogen site.
- Electronic Effects : Electron-withdrawing Cl/Br substituents on the aryl ring stabilize transition states via resonance.
Experimental Validation : - Compare enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column, hexane:isopropanol = 90:10).
- Use BINAP-Pd catalysts to achieve >90% ee in asymmetric synthesis .
Advanced: What are the decomposition pathways under varying pH and thermal conditions?
Methodological Answer:
- Acidic Conditions (pH <3) : Boc group hydrolyzes to morpholine (confirmed by LC-MS, m/z 245.1 for deprotected product).
- Basic Conditions (pH >10) : Aryl halide displacement via SNAr, forming phenolic byproducts.
Stability Testing : - Conduct accelerated studies (40°C, 75% RH for 30 days).
- Analyze degradation via HPLC-DAD (C18 column, acetonitrile:water = 70:30) .
Advanced: Can computational modeling predict reactivity in cross-coupling reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
